molecular formula C8H12N2 B8502681 2-(Cyclohex-1-enyl)-2-aminoethanenitrile

2-(Cyclohex-1-enyl)-2-aminoethanenitrile

Cat. No. B8502681
M. Wt: 136.19 g/mol
InChI Key: XQVHBWIIUKNIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115748B2

Procedure details

In a flask fitted with a mechanical stirrer, a condenser and a dropping funnel was place potassium cyanide (8.45 g, 0.13 mol) and ammonium chloride (7.65 g, 0.143 mol) in water (40 mL). To this solution was added 25 mL of concentrated ammonia. A solution of cyclohex-1-enecarboxaldehyde (14.3 g, 0.13 mol) in ether (100 mL) was added at room temperature with vigorous stirring. Stirring was continued for 3 days and then the layers were separated and the aqueous layer was extracted with ether (50 mL). The combined ether layers were washed with brine (50 mL) and evaporated under reduced pressure to give 15.5 g of an oil. The oil was dissolved in dichloromethane (100 mL) and extracted with 3 M hydrochloric acid (3×30 mL). The acidic extracts were cooled in an ice bath and basified with 75 mL of concentrated ammonia solution. Extraction with dichloromethane (50 mL) afforded 7.8 g (44%) of the title compound as an oil. NMR (CDCl3) δ 6.0–6.3(s br, 1H), 4.0–4.4(S br, 1H), 2.0–2.4(m, 4H), 1.3–2.0(m, 4H),
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
14.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].N.[C:7]1([CH:13]=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1>O.CCOCC>[C:7]1([CH:13]([NH2:5])[C:1]#[N:2])[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
14.3 g
Type
reactant
Smiles
C1(=CCCCC1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask fitted with a mechanical stirrer, a condenser and a dropping funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (50 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CCCCC1)C(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.